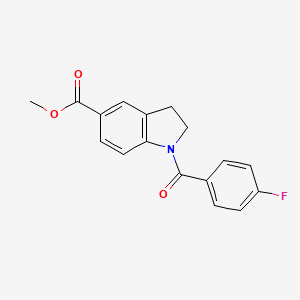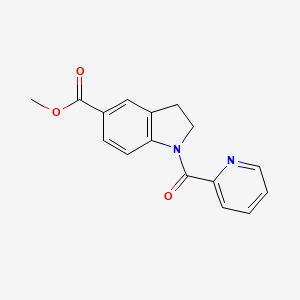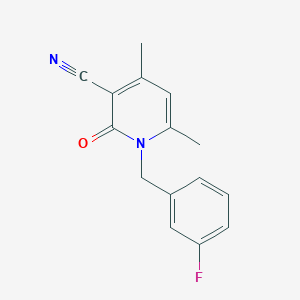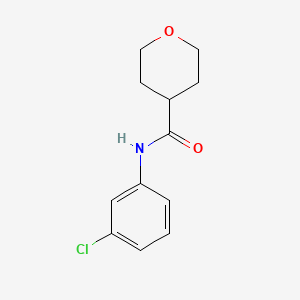![molecular formula C13H12ClN3O B7539374 azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone](/img/structure/B7539374.png)
azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone, also known as CP-544326, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
Azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone acts as a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are important mediators of inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has been found to reduce the production of inflammatory cytokines and to reduce pain in models of acute and chronic pain. Additionally, this compound has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone is its selectivity for COX-2, which reduces the risk of side effects associated with non-selective COX inhibitors. Additionally, this compound has been shown to have good oral bioavailability and has a long half-life in animals. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone. One area of interest is its potential as a treatment for cancer. Further studies are needed to determine its effectiveness against different types of cancer and to investigate its mechanism of action in cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties, and further studies are needed to investigate its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Finally, there is potential for the development of analogs of this compound with improved solubility and selectivity for COX-2.
Méthodes De Synthèse
The synthesis of azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone involves the reaction of 2-chloroacetophenone with hydrazine hydrate to form 2-chlorophenylhydrazine. This is then reacted with 3-methyl-2-butanone to form the corresponding pyrazoline intermediate. The final step involves the reaction of the pyrazoline intermediate with azetidine-2,4-dione to form this compound.
Applications De Recherche Scientifique
Azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone has been studied for its potential therapeutic applications in various areas such as cancer, inflammation, and pain. It has been found to have anti-inflammatory properties and has been shown to reduce the production of inflammatory cytokines. Additionally, this compound has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer.
Propriétés
IUPAC Name |
azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c14-10-5-2-1-4-9(10)11-8-12(16-15-11)13(18)17-6-3-7-17/h1-2,4-5,8H,3,6-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRGUIZUZUJGPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC(=NN2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B7539330.png)
![N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B7539342.png)

![4-[2-(4-Chloro-2-nitrophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7539350.png)

![ethyl 4-({[5-(ethoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]sulfonyl}amino)piperidine-1-carboxylate](/img/structure/B7539363.png)



![3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium](/img/structure/B7539386.png)

![1-[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7539391.png)
